molecular formula C17H10O B185303 11H-benzo[b]fluoren-11-one CAS No. 3074-03-1

11H-benzo[b]fluoren-11-one

Cat. No.: B185303
CAS No.: 3074-03-1
M. Wt: 230.26 g/mol
InChI Key: MLMNDNOSVOKYMT-UHFFFAOYSA-N
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Description

11H-Benzo[b]fluoren-11-one is an organic fluorophore of significant interest in fundamental photochemistry research, particularly in the study of excited-state intramolecular proton transfer (ESIPT) . This compound serves as a core structure for designing derivatives, such as 1-hydroxy- and 10-hydroxy-11H-benzo[b]fluoren-11-one, which are used to probe how intermolecular hydrogen bonds in protic solvents influence photophysical pathways and single-fluorescence mechanisms . Investigations into its ESIPT characteristics are valuable for the development of advanced organic light-emitting materials, including solid-state emitters and white light-emitting materials . Furthermore, a recent efficient synthesis method highlights its classification as a dual-state emitter, underscoring its utility in the economic synthesis of valuable organic materials for photonic applications . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b]fluoren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNDNOSVOKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184760
Record name 11H-Benzo(b)fluoren-11-one
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3074-03-1
Record name Benzo[b]fluoren-11-one
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Record name 11H-Benzo(b)fluoren-11-one
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Record name 3074-03-1
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Record name 11H-Benzo(b)fluoren-11-one
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Synthetic Methodologies for 11h Benzo B Fluoren 11 One and Its Derivatives

Classical and Established Synthetic Routes to the Benzo[b]fluorenone System

Traditional approaches to the benzo[b]fluorenone core often involve multi-step syntheses that build the polycyclic system through sequential reactions. These established routes, while sometimes lengthy, have been crucial in providing access to specific, functionalized derivatives.

A key transformation in the synthesis of the benzo[b]fluorenone system is a metal-catalyzed rearrangement. This step is pivotal for assembling the final ring system from a spirocyclic precursor. researchgate.netmjcce.org.mk

The central step in this synthetic pathway is the metal-catalyzed rearrangement of a 3,3′-dihalo-2,2′-spirobiindan-1,1′-dione intermediate. researchgate.netmjcce.org.mk Research has shown that the choice of metal and its proper activation are critical for the successful assembly of the benzo[b]fluorenone system. researchgate.netmjcce.org.mk Specifically, the zinc-mediated rearrangement of the 3,3'-dibromo-2,2'-spirobiindan-1,1'-dione has proven effective. researchgate.net This reaction facilitates a skeletal reorganization to yield the desired fused aromatic core.

The zinc-mediated rearrangement of the corresponding dibromo derivative directly leads to the formation of 10-hydroxy-11H-benzo[b]fluoren-11-one in a 52% yield. researchgate.netmjcce.org.mk The structure of this hydroxylated product was rigorously established using spectroscopic methods. researchgate.netmjcce.org.mk For additional confirmation, it was converted to its corresponding methoxy (B1213986) derivative via a standard methylation reaction, yielding the 10-methoxy-11H-benzo[b]fluoren-11-one, a compound known in the literature. researchgate.netmjcce.org.mk

Metal-Catalyzed Rearrangements in Benzo[b]fluorenone Synthesis

Zinc-Mediated Rearrangement of 3,3′-Dihalo-2,2′-spirobiindan-1,1′-diones

Novel and Unprecedented Cascade Reaction Approaches

In contrast to classical multi-step methods, recent advancements have focused on developing more economical and efficient syntheses. Cascade reactions, where multiple bond-forming events occur in a single pot, are at the forefront of this effort.

A simple, economically viable, and scalable method for synthesizing 11H-benzo[b]fluoren-11-one has been developed utilizing ortho-phthalaldehyde (OPA) as the starting material. tandfonline.comvulcanchem.comvulcanchem.com This approach is distinguished by its high atom economy, short reaction times, and straightforward product isolation without the need for column chromatography. tandfonline.com The reaction proceeds in a cascade or tandem fashion, where the solvent itself can play a role as a reactant. tandfonline.com

The reaction is typically performed by heating OPA with a base, such as potassium carbonate (K₂CO₃), in a suitable solvent. tandfonline.com It was discovered that solvents like DMSO, DMF, and acetone (B3395972) can serve as a one-carbon source to form the final benzo[b]fluorenone product. tandfonline.com A proposed mechanism, supported by LCMS analysis of the reaction mixture, suggests a base-promoted process involving tandem aldol (B89426) condensations. tandfonline.com

The efficiency of this cascade reaction under various conditions has been investigated, demonstrating its robustness.

Table 1: Optimization of Cascade Synthesis of this compound from OPA Data derived from experimental findings reported in the literature. tandfonline.com

EntryCarbon SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1AcetoneK₂CO₃DMSO130342
2AcetophenoneK₂CO₃DMSO130342
3DMSOK₂CO₃DMSO130335

This novel method provides a potent alternative for the synthesis of this compound, a valuable dual-state organic fluorophore. tandfonline.com

Tandem Aldol Condensation Mechanisms

Palladium-Catalyzed Dehydrogenative Cyclization Routes to Fluorenones

Palladium catalysis offers a powerful and versatile strategy for the synthesis of fluorenones, including this compound. acs.orgacs.orgnih.gov A key approach is the dehydrogenative cyclization of benzophenones. acs.orgacs.orgnih.gov This method involves a dual C-H bond functionalization, providing a direct and efficient route to the fluorenone core. acs.orgacs.org

The catalytic cycle is initiated by the electrophilic palladation of the benzophenone (B1666685) substrate, directed by the carbonyl group, to form a five-membered palladacycle intermediate. acs.orgacs.org This is followed by an intramolecular C-H cleavage, which is considered the rate-determining step, and subsequent reductive elimination to yield the fluorenone product and a Pd(0) species. acs.orgacs.org An oxidant, such as silver(I), is used to regenerate the active Pd(II) catalyst. acs.orgacs.org

This methodology exhibits excellent functional group compatibility. acs.orgacs.orgnih.gov The choice of oxidant, base, and solvent can significantly influence the reaction yield. acs.orgacs.org For instance, the combination of Pd(OAc)₂, K₂CO₃, and Ag₂O in trifluoroacetic acid (TFA) has been shown to be effective. acs.orgacs.org

Different palladium-catalyzed approaches to fluorenones have also been developed, including the annulation of arynes with functionalized aryl halides and the cyclocarbonylation of 2-iodobiphenyl. sci-hub.se

Other Catalyst-Free or Green Chemistry Approaches

In addition to metal-catalyzed methods, several catalyst-free and green chemistry approaches for the synthesis of this compound and its derivatives have been developed. These methods are advantageous as they often reduce cost, toxicity, and environmental impact.

One such method involves a photochemical [4+2] cycloaddition. For instance, (E)-3-phenyl-1-(2-(phenylethynyl)phenyl)prop-2-en-1-one can be irradiated with blue LEDs in nitromethane (B149229) to yield 5-phenyl-11H-benzo[b]fluoren-11-one. In this reaction, nitromethane acts as both the solvent and an electron-deficient dienophile partner, enabling a regioselective cyclization without the need for a transition-metal catalyst.

Another green approach is a self-photocatalysis-enabled divergent synthesis from enone-ynes. rsc.org This method operates under mild, metal-free, and photocatalyst-free conditions, using blue-light irradiation to produce benzo[b]fluorenones through an oxidative mechanism. rsc.org This process highlights the potential for using light as a sustainable energy source in organic synthesis.

Furthermore, base-controlled, metal-free protocols have been developed for the divergent and atom-economic synthesis of benzo[b]fluorenones and benzo[b]fluorenols from readily available 1,6-enynes. researchgate.net These reactions often require only a simple base like K₂CO₃ or Et₃N as a promoter. researchgate.net The use of safer, bio-based solvents like cyrene and gamma-valerolactone (B192634) (GVL) in synthetic procedures also contributes to the greening of these chemical transformations. thieme-connect.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications.

Preparation of 10-Hydroxy-11H-benzo[b]fluoren-11-one

A notable derivative is 10-hydroxy-11H-benzo[b]fluoren-11-one. One synthetic route to this compound involves a five-step sequence starting from dibenzylmalonic acid. researchgate.netmjcce.org.mk The pivotal step in this synthesis is a zinc-mediated rearrangement of 3,3'-dibromo-2,2'-spirobiindan-1,1'-dione, which yields the desired 10-hydroxy-11H-benzo[b]fluoren-11-one in a 52% yield. researchgate.netmjcce.org.mk The selection and proper activation of the metal catalyst are critical for the successful assembly of the benzo[b]fluorenone system. researchgate.netmjcce.org.mk The structure of the product is confirmed by spectroscopic methods and can be further verified by methylation to the known 10-methoxy derivative. researchgate.netmjcce.org.mk This hydroxy derivative is of particular interest due to its photophysical properties, including the potential for excited state intramolecular proton transfer (ESIPT). medsci.cnresearchgate.net

Synthesis of 1-Hydroxy-11H-benzo[b]fluoren-11-one

The preparation of 1-hydroxy-11H-benzo[b]fluoren-11-one often serves as a key step for the synthesis of more complex derivatives. A common and effective method for its synthesis is the demethylation of a methoxy-substituted precursor.

One established route involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane. This reaction efficiently cleaves the methyl ether to yield the desired hydroxylated product with high purity. The starting material for this demethylation is typically 1-methoxy-11H-benzo[b]fluoren-11-one. The molecular structure of the resulting 1-hydroxy-11H-benzo[b]fluoren-11-one reveals a nearly planar arrangement, which is a characteristic feature of this class of compounds. nih.gov

An alternative approach to a hydroxylated benzo[b]fluorenone core involves a multi-step synthesis starting from dibenzylmalonic acid. mjcce.org.mk A key step in this sequence is a zinc-mediated rearrangement of a dibromo derivative, which leads to the formation of 10-hydroxy-11H-benzo[b]fluoren-11-one in a 52% yield. mjcce.org.mk The structure of this product can be confirmed through spectroscopic methods and by converting it to the known 10-methoxy derivative. mjcce.org.mk

Furthermore, the synthesis of a related derivative, 4-tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one, has been reported. researchgate.net This synthesis starts with the bromination of 7-methoxy-1-indanone, followed by an elimination reaction to form a dienophile. researchgate.net The naphthalene (B1677914) ring is then constructed, and subsequent deprotection of the methoxy group with BBr₃ yields the hydroxylated intermediate. researchgate.net

Starting MaterialReagentsProductYieldReference
1-Methoxy-11H-benzo[b]fluoren-11-oneBBr₃, Dichloromethane1-Hydroxy-11H-benzo[b]fluoren-11-oneHigh Purity
3,3'-Dibromo-2,2'-spirobiindan-1,1'-dione derivativeZinc10-Hydroxy-11H-benzo[b]fluoren-11-one52% mjcce.org.mk
1-Hydroxy-11H-benzo[b]fluoren-11-onetert-Butyl alcohol, Sulfuric acid4-tert-Butyl-1-hydroxy-11H-benzo[b]fluoren-11-one80% semanticscholar.org

Preparation of Methoxy Derivatives

Methoxy-substituted 11H-benzo[b]fluoren-11-ones are important synthetic intermediates and target molecules. A notable synthesis of a methoxy derivative is the five-step preparation of 10-methoxy-11H-benzo[b]fluoren-11-one, commencing from dibenzylmalonic acid. mjcce.org.mkresearchgate.net A critical step in this synthesis is the metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. mjcce.org.mkresearchgate.net The choice of metal and its activation are crucial for the successful assembly of the benzo[b]fluorenone system. mjcce.org.mkresearchgate.net The structure of the resulting 10-hydroxy-11H-benzo[b]fluoren-11-one was confirmed by standard methylation to the known 10-methoxy derivative. mjcce.org.mk

Another approach involves the direct photochemical conversion of alkynylated chalcones, which provides a rapid route to substituted benzo[b]fluorenes. researchgate.net Additionally, 5-(2-Methoxy-1-naphthyl)-11H-benzo[b]fluorene has been synthesized through the treatment of a benzannulated enediyne with potassium tert-butoxide, which induces a cascade cyclization. beilstein-journals.org

The synthesis of 4-tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one also starts from 7-methoxy-1-indanone, highlighting the use of methoxy-substituted precursors in the synthesis of more complex derivatives. researchgate.net

Starting MaterialKey Reagents/StepsProductReference
Dibenzylmalonic acidMetal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione10-Methoxy-11H-benzo[b]fluoren-11-one mjcce.org.mkresearchgate.net
Benzannulated enediynePotassium tert-butoxide5-(2-Methoxy-1-naphthyl)-11H-benzo[b]fluorene beilstein-journals.org
7-Methoxy-1-indanoneBromination, Elimination, Ring fusion, Demethylation, Alkylation4-tert-Butyl-1-hydroxy-11H-benzo[b]fluoren-11-one researchgate.net

Strategies for Introducing Diverse Substituents

The introduction of a variety of substituents onto the this compound framework is crucial for tailoring its properties for specific applications. Several strategies have been developed to achieve this structural diversity.

One effective method is the regioselective alkylation of hydroxylated derivatives. For instance, the reaction of 1-hydroxy-11H-benzo[b]fluoren-11-one with tert-butyl alcohol and sulfuric acid leads to the formation of 4-tert-butyl-1-hydroxy-11H-benzo[b]fluoren-11-one in an 80% yield. semanticscholar.org This demonstrates a straightforward method for introducing bulky alkyl groups.

Transition-metal-catalyzed reactions have also emerged as powerful tools. A rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes via C-H activation provides a route to various fluorenones, including 2-phenyl-11H-benzo[b]fluoren-11-one. acs.org This method allows for the construction of the core and the introduction of a phenyl substituent in a single process.

Furthermore, a self-photocatalysis approach has been developed for the divergent synthesis of benzo[b]fluorenones and benzo[b]fluorenols from enone-ynes. rsc.org This metal-free method allows for the preparation of a range of functionalized benzo[b]fluorenones with both electron-donating and electron-withdrawing groups on the aryl ring. rsc.org

Palladium-catalyzed reactions, such as the one-pot Suzuki coupling followed by arylpalladium addition to an aldehyde, offer a convenient route to fluoren-9-one derivatives, which can be precursors to benzo[b]fluorenones. mjcce.org.mk Additionally, a copper(0)/Selectfluor-mediated synthesis has been reported for producing a diverse array of benzo[b]fluorenone derivatives under mild conditions. sci-hub.st

Synthetic StrategyKey FeaturesExample ProductReference
Regioselective AlkylationIntroduction of alkyl groups onto hydroxylated precursors.4-tert-Butyl-1-hydroxy-11H-benzo[b]fluoren-11-one semanticscholar.org
Rhodium(III)-Catalyzed CyclizationC-H activation for the construction of the fluorenone core with substituents.2-Phenyl-11H-benzo[b]fluoren-11-one acs.org
Self-PhotocatalysisMetal-free synthesis allowing for diverse functional groups.Various substituted benzo[b]fluorenones rsc.org
Copper(0)/Selectfluor-Mediated SynthesisMild conditions for the synthesis of diverse derivatives.Various benzo[b]fluorenone derivatives sci-hub.st

Reaction Mechanisms and Mechanistic Studies of 11h Benzo B Fluoren 11 One

Mechanistic Investigations of Cascade Reactions in Synthesis

The formation of the 11H-benzo[b]fluoren-11-one core often proceeds through elegant cascade reactions, which involve a sequence of intramolecular transformations.

Base-promoted syntheses of this compound have been developed as efficient methods. One such approach involves a one-pot, metal-free synthesis from 1-indanone (B140024) dianions and o-bis-ynones. researchgate.net The proposed mechanism for this transformation is a tandem, double-aldol condensation. researchgate.net

Another notable base-promoted cascade reaction utilizes ortho-phthalaldehyde. This method is lauded for its high atom economy and scalability. In some instances, solvents like DMSO, DMF, and acetone (B3395972) have been observed to contribute a carbon atom to the formation of the final product, highlighting the intricate role of the reaction medium. researchgate.net

The synthesis of benzo[a]fluoren-11-ones, a related isomer, has been achieved through a dimerization reaction of 2-(aroylvinyl)arylaldehydes, co-catalyzed by an N-heterocyclic carbene (NHC) and a Brønsted base. This reaction proceeds via a benzoin-Michael-Michael reaction cascade. nih.gov

The involvement of specific intermediates in these cascade reactions has been investigated through various analytical techniques. For instance, in the copper(I)-catalyzed synthesis of benzo[b]fluorenes from 2-alkynylbenzaldehyde N-tosylhydrazones and aromatic terminal alkynes, a benzoenyne–allene intermediate is formed in situ. acs.org

In a self-photocatalysis approach for synthesizing benzo[b]fluorenones from enone-ynes, mechanistic studies suggest the involvement of superoxide (B77818) radicals and singlet oxygen as key hydrogen-atom transfer intermediates under blue-light irradiation. rsc.org Trapping experiments using benzoquinone and 1,3-diphenylisobenzofuran (B146845) (DPBF) provided evidence for these reactive oxygen species. rsc.org High-resolution mass spectrometry (HRMS) has also been employed to identify key intermediates and products, confirming proposed reaction pathways. rsc.org

Proposed Mechanisms for Base-Promoted Reactions

Photoreactivity and Excited-State Processes of this compound

The photochemistry of this compound and its derivatives is characterized by processes such as photosolvolysis and excited-state intramolecular proton transfer (ESIPT).

The photosolvolysis of 11H-benzo[b]fluoren-11-ol, a derivative of 9-fluorenol, has been studied to understand the reactivity of these systems in the excited state. cdnsciencepub.comresearchgate.net Compared to a model compound, α-phenyl-2-naphthalenemethanol, 11H-benzo[b]fluoren-11-ol exhibits enhanced photosolvolytic reactivity. cdnsciencepub.comresearchgate.net This heightened reactivity is attributed to an accelerated photodehydroxylation step, which leads to the formation of a 9-fluorenyl type carbocation intermediate. cdnsciencepub.comresearchgate.net

The reaction proceeds from the singlet excited state. researchgate.net Studies in aqueous alcohol solutions have reported the quantum yields for photosolvolysis. cdnsciencepub.comresearchgate.net For example, photolysis of 11H-benzo[b]fluoren-11-ol in various alcohol-water mixtures produces the corresponding ethers in good yields. cdnsciencepub.com The table below summarizes the quantum yields for the formation of methyl ether in different methanol-water mixtures.

Methanol (% v/v)Quantum Yield (Φ)
1000.17
800.20
600.22
400.23
200.23
Data sourced from photosolvolysis studies of 11H-benzo[b]fluoren-11-ol. cdnsciencepub.com

Furthermore, the photosolvolysis of 11H-benzo[b]fluoren-11-ol is subject to acid catalysis, a feature not observed in all 9-fluorenol systems. cdnsciencepub.com

Excited-state intramolecular proton transfer (ESIPT) is a significant photophysical process in hydroxy-substituted derivatives of this compound. researchgate.net This process involves the transfer of a proton within the molecule upon photoexcitation, often leading to dual fluorescence and a large Stokes shift. wikipedia.org

The position of the hydroxyl group on the benzo[b]fluorenone scaffold dramatically influences the ESIPT process. 1-Hydroxy-11H-benzo[b]fluoren-11-one (1-HBF) is a well-known compound that exhibits dual fluorescence due to ESIPT. researchgate.netnih.gov In contrast, its isomer, 10-Hydroxy-11H-benzo[b]fluoren-11-one (10-HBF), does not show this dual fluorescence, suggesting that ESIPT is frustrated or does not occur. researchgate.netnih.gov

The intramolecular hydrogen bond is strengthened in the S1 excited state for 1-HBF, which facilitates the ESIPT process. researchgate.net The table below presents a comparison of key characteristics for the ESIPT process in these two isomers.

Feature1-Hydroxy-11H-benzo[b]fluoren-11-one (1-HBF)10-Hydroxy-11H-benzo[b]fluoren-11-one (10-HBF)
ESIPT Observation Exhibits ESIPT, shows dual fluorescence. researchgate.netnih.govESIPT is reportedly frustrated; does not show dual fluorescence. researchgate.netnih.gov
Proton Donor-Acceptor Distance ShorterIncreased
Excited State Tautomer Stability More stableLess stable
Theoretical Predictions ESIPT is a well-established process.Conflicting reports; some suggest ESIPT is possible and even favorable. nih.gov
This table summarizes the comparative aspects of ESIPT in the two isomers.

Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxybenzofluorenones

Influence of Intermolecular Hydrogen Bonds on Fluorescence Mechanism

The fluorescence mechanisms of this compound derivatives, particularly hydroxylated forms like 1-hydroxy-11H-benzo[b]fluoren-11-one (HBF), are significantly governed by hydrogen bonding. While intramolecular hydrogen bonds are primary drivers for processes like Excited-State Intramolecular Proton Transfer (ESIPT), intermolecular hydrogen bonds with solvent molecules also play a crucial role. scispace.comresearchgate.net

Studies on 1-hydroxy-11H-benzo[b]fluoren-11-one and 10-hydroxy-11H-benzo[b]fluoren-11-one have investigated the effect of these interactions. scispace.com The formation of intermolecular hydrogen bonds can compete with or modify the intramolecular hydrogen bond, thereby influencing the de-excitation pathway of the excited state. This can affect the fluorescence quantum yield and the observed Stokes shift. For instance, in protic solvents, solvent molecules can form hydrogen bonds with both the hydroxyl (proton donor) and carbonyl (proton acceptor) groups of the benzofluorenone derivative. This interaction can alter the energy landscape of the ground and excited states, potentially inhibiting or altering the efficiency of the ESIPT process that is responsible for the characteristic dual fluorescence in some derivatives. researchgate.netacs.org

Theoretical Studies (e.g., TDDFT) on ESIPT Processes

Theoretical investigations, predominantly using Time-Dependent Density Functional Theory (TDDFT), have provided profound insights into the Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms of hydroxylated this compound derivatives. acs.orgresearchgate.net These computational studies are instrumental in elucidating the dynamics of this ultrafast photochemical reaction.

For 1-hydroxy-11H-benzo[b]fluoren-11-one (HHBF), TDDFT calculations have successfully reproduced experimental absorption and fluorescence spectra. researchgate.net Key findings from these theoretical studies include:

Hydrogen Bond Strengthening: Analysis of bond lengths, bond angles, and infrared vibrational spectra indicates that the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is significantly strengthened in the first singlet excited state (S1) compared to the ground state (S0). researchgate.netcore.ac.uk This strengthening facilitates the subsequent proton transfer.

Potential Energy Surfaces (PES): By constructing the PES for both the ground and excited states, researchers can map the energy profile of the ESIPT reaction. researchgate.netnih.gov Calculations for HHBF show that the forward and backward ESIPT processes may occur on a similar timescale, allowing for an equilibrium to be established in the excited state. core.ac.uk This equilibrium between the initial excited form (enol) and the proton-transferred tautomer (keto) is responsible for the observed dual emission. acs.orgresearchgate.net

Charge Transfer Analysis: Frontier molecular orbital analysis confirms that upon photoexcitation, a significant intramolecular charge transfer occurs, which creates the driving force for the proton to move from the hydroxyl donor to the carbonyl acceptor. researchgate.net

Isomer Comparison: TDDFT has also been used to compare different isomers, such as 1-hydroxy-11H-benzo[b]fluoren-11-one (1-HHBF) and 10-hydroxy-11H-benzo[b]fluoren-11-one (10-HHBF). nih.gov While it was initially thought that ESIPT does not occur in 10-HHBF, theoretical work involving optimizing geometrical structures and scanning potential energy curves suggests that the ESIPT process should be favorable in both isomers. nih.gov

Deactivation Processes in Benzofluorenones

The excited-state deactivation of benzofluorenones, including the this compound (BFB) isomer, involves a competition between several photophysical pathways: fluorescence, internal conversion (IC), and intersystem crossing (ISC) to the triplet state. researchgate.net Spectroscopic studies have shown that the dominant deactivation channel is highly dependent on both the specific molecular structure and the polarity of the solvent. researchgate.net

In a comparative study of benzofluorenone isomers, BFB exhibited distinct behavior. The main deactivation pathway for all studied benzofluorenones was found to be internal conversion. researchgate.net Beyond IC, the competition between fluorescence and ISC in BFB is strongly influenced by the solvent environment. researchgate.net

In cyclohexane (a nonpolar solvent), BFB was found to decay via both ISC to a triplet state and emission from the singlet state (fluorescence). researchgate.net

In more polar solvents like ethyl acetate and acetonitrile , the deactivation pathway shifted, and BFB was observed to decay only via ISC to the triplet state, with fluorescence being quenched. researchgate.net

This solvent-dependent behavior highlights the sensitivity of the excited-state potential energy surfaces of benzofluorenones to their environment.

Deactivation Pathways of this compound (BFB) in Various Solvents researchgate.net
SolventPrimary Deactivation Pathways (excluding IC)
CyclohexaneIntersystem Crossing (ISC) and Fluorescence
Ethyl AcetateIntersystem Crossing (ISC) only
AcetonitrileIntersystem Crossing (ISC) only

Other Significant Reaction Pathways

Solvolytic Reactivity under Acidic Conditions

The solvolytic reactivity of derivatives of this compound, specifically 11H-benzo[b]fluoren-11-ol, has been investigated, revealing enhanced reactivity under acidic conditions. cdnsciencepub.comresearchgate.net Studies on the photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous alcohol solutions demonstrate that the reaction is subject to acid catalysis. cdnsciencepub.com

The reaction proceeds via a photodehydroxylation mechanism, which is significantly accelerated in acidic media. cdnsciencepub.com This enhanced reactivity is attributed to the formation of a stabilized 9-fluorenyl type carbocation intermediate, which formally contains 4nπ electrons. cdnsciencepub.comresearchgate.net The quantum yield (Φr) for the photosolvolysis of 11H-benzo[b]fluoren-11-ol increases dramatically as the pH of the solution decreases, approaching unity in highly acidic conditions (below pH 1). cdnsciencepub.com In contrast, in neutral solution (pH 7), the quantum yield is significantly lower. For example, after a one-minute photolysis in a methanol-water mixture, the conversion to the corresponding methyl ether product increased from 20% in a neutral solution to 35% when the aqueous portion was replaced with 0.1 M H₂SO₄. cdnsciencepub.com It is important to note that no reaction occurs in the absence of light, confirming the photochemical nature of this acid-catalyzed process. cdnsciencepub.com

Effect of Acidity on Photosolvolysis Quantum Yield (Φr) of 11H-Benzo[b]fluoren-11-ol cdnsciencepub.com
pH / HoQuantum Yield (Φr)
70.08
2.00.12
1.50.28
1.00.70
0.450.91
0.00.96

Tandem Condensation Reactions

The synthesis of the this compound core structure can be achieved efficiently through various tandem, or cascade, reaction pathways. These methods are of significant interest as they allow for the construction of complex polycyclic aromatic frameworks from simpler starting materials in a single pot, often with high atom economy. tandfonline.comresearchgate.net

Notable tandem reactions include:

Tandem Aldol (B89426) Condensation: An efficient, base-promoted, metal-free synthesis involves a tandem, double-aldol condensation between in situ-generated 1-indanone dianions and o-bis-ynones. researchgate.net This one-pot protocol furnishes functionally enriched benzo[b]fluoren-11-ones with potentially multiple substituents on the tetracyclic system. researchgate.net

Cascade Reaction of o-Phthalaldehyde (OPA): A simple and economically viable method has been developed starting from OPA. tandfonline.com In this reaction, solvents such as DMSO, DMF, or acetone can act as a one-carbon source in the presence of a base like Na₂CO₃. The proposed mechanism involves a series of condensations and cyclizations to form the final product. tandfonline.com This method is scalable and avoids the need for column chromatography for product isolation. tandfonline.com

Palladium-Catalyzed Tandem Reactions: A divergent synthesis strategy employs palladium catalysis. The reaction of 1-(2-iodophenyl)-3-arylprop-2-yn-1-ones with propargyl ethers under palladium catalysis affords 11H-benzo[b]fluoren-11-ones. acs.org The proposed mechanism involves a sequence of Pd-catalyzed cross-coupling, a propargylic Alder-ene-type reaction (which includes a 1,8-H transfer), and a final 6π-electrocyclization to yield the formal [4+2] cycloadduct. acs.org

Advanced Spectroscopic Characterization and Computational Analysis of 11h Benzo B Fluoren 11 One

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography has been instrumental in confirming the molecular structure of 11H-benzo[b]fluoren-11-one and its derivatives, providing precise details about the molecule's geometry and intermolecular interactions in the solid state.

Analysis of Planarity and Ring Motifs

The structure of this compound consists of a fluorene (B118485) framework with an additional fused benzene (B151609) ring, forming a tetracyclic system. rsc.org This extensive aromatic system results in a characteristically planar molecular structure. rsc.org This planarity is a key factor that enables significant π-π stacking interactions, which in turn influence the compound's photophysical behavior. rsc.org

While detailed crystallographic data for the unsubstituted parent compound is not extensively published, studies on its derivatives, such as 1-hydroxy-11H-benzo[b]fluoren-11-one and 1-methoxy-11H-benzo[b]fluoren-11-one, provide valuable insights. For instance, 1-hydroxy-11H-benzo[b]fluoren-11-one is reported to be nearly planar, with a maximum atomic deviation of just 0.053 Å. vulcanchem.comcdnsciencepub.com Similarly, the methoxy (B1213986) derivative also displays a planar geometry, with a maximum atomic deviation of 0.113 Å. In the case of 1-hydroxy-11H-benzo[b]fluoren-11-one, the presence of an intramolecular O—H···O hydrogen bond leads to the formation of an S(6) ring motif. vulcanchem.comcdnsciencepub.com

Table 1: Crystallographic Data for 1-Hydroxy-11H-benzo[b]fluoren-11-one

Parameter Value
Molecular Formula C₁₇H₁₀O₂
Molecular Weight ( g/mol ) 246.25
Crystal System Monoclinic
a (Å) 12.474 (2)
b (Å) 6.4401 (12)
c (Å) 15.601 (3)
β (°) 109.188 (3)
Volume (ų) 1183.6 (4)

Data sourced from a study on 1-hydroxy-11H-benzo[b]fluoren-11-one. vulcanchem.com

Intermolecular Interactions: C-H···O Hydrogen Bonds and π-π Stacking

Furthermore, the planar nature of the molecule facilitates π-π stacking interactions. rsc.org In the crystal structure of 1-hydroxy-11H-benzo[b]fluoren-11-one, π-π stacking is observed with a close centroid-centroid distance of 3.7846 Å between adjacent tetracyclic planes. vulcanchem.comcdnsciencepub.com Inversion-related molecules in the crystal are linked by pairs of weak C-H···O hydrogen bonds, which results in the formation of dimers. vulcanchem.comcdnsciencepub.com

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic methods are employed to confirm the identity and investigate the properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental tool for the structural validation of this compound. The chemical shifts observed in both ¹H and ¹³C NMR spectra are consistent with its polycyclic aromatic ketone structure. These data are often compared with those of known synthetic intermediates and derivatives to confirm the successful synthesis of the target molecule.

Table 2: General NMR Data for this compound

Nucleus Chemical Shift Range (ppm) Remarks
¹H 7.30–8.20 Aromatic protons

This data provides a general range for the chemical shifts.

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies

Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition. The compound has a molecular formula of C₁₇H₁₀O and a molecular weight of approximately 230.26 g/mol . rsc.org High-resolution mass spectrometry (HRMS) can provide the precise mass, further confirming the identity of the compound. researchgate.net

The fragmentation pattern of a molecule in mass spectrometry serves as a fingerprint for its identification. cymitquimica.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been utilized in the analysis of samples containing this compound. cymitquimica.comresearchgate.net In such analyses, the characteristic mass-to-charge ratio (m/z) of the molecular ion and its fragments are used for identification. cymitquimica.com Mechanistic studies of related compounds have also employed mass spectrometry to characterize reaction products. cdnsciencepub.com

UV-Vis Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound, which are of interest for applications in materials science such as organic light-emitting diodes (OLEDs), are investigated using UV-Vis absorption and emission spectroscopy. vulcanchem.com The extended conjugation of its fused ring system results in absorption and emission spectra that are distinct from those of simpler fluorenone derivatives. vulcanchem.com

Derivatives of this compound have been extensively studied, particularly in the context of excited-state intramolecular proton transfer (ESIPT). This process can lead to dual fluorescence, a property that is highly dependent on subtle structural changes and the surrounding solvent environment. While the parent this compound is known to be fluorescent and has been described as a dual-state organic fluorophore, specific absorption and emission maxima for the neat compound are not detailed in the available literature. vulcanchem.com The compound is reported to exhibit single-fluorescence properties in protic solvents. vulcanchem.com

Time-Resolved Transient Absorption Spectroscopy for Excited-State Dynamics

Time-resolved transient absorption spectroscopy is a powerful technique used to probe the fleeting existence of excited states and track their dynamic evolution. For derivatives of this compound, particularly the hydroxylated analogues, this method has been instrumental in elucidating the mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT).

In studies of 1-hydroxy-11H-benzo[b]fluoren-11-one (1-HHBF), femtosecond transient absorption spectroscopy has been employed to monitor the ultrafast dynamics following photoexcitation. rsc.orgresearchgate.net Upon excitation, an extremely rapid ESIPT occurs, leading to the formation of a proton-transfer tautomer in the excited state. Fluorescence up-conversion decay curves for 1-HHBF in cyclohexane, with excitation at 400 nm, show distinct dynamics at different emission wavelengths. The decay monitored at 480 nm (attributed to the normal excited state, N) and 620 nm (attributed to the tautomer excited state, T) both exhibit an identical long lifetime component of 0.67 ns, which is considered proof of a reversible ESIPT process where an equilibrium is established between the two excited species. researchgate.net

Similarly, for 10-hydroxy-11H-benzo[b]fluoren-11-one (10-HHBF), femtosecond transient absorption spectroscopy combined with theoretical calculations has provided a reassessment of its luminescence mechanism. rsc.org The experiments, using a 400 nm excitation, revealed transient absorption dynamics that point towards an ESIPT process followed by an efficient intersystem crossing (ISC) to the triplet state. rsc.orgrsc.org This ISC process effectively quenches the fluorescence from the proton-transferred keto state, explaining why 10-HHBF, unlike its isomer 1-HHBF, does not exhibit dual fluorescence. rsc.orgrsc.org The transient absorption spectra for 10-HHBF show specific dynamics at a probe wavelength of 630 nm, which are crucial for understanding its excited-state decay channels. rsc.org

These studies highlight how subtle changes in molecular structure, such as the position of a hydroxyl group, can dramatically alter the excited-state dynamics and photophysical properties, governing processes like ESIPT and intersystem crossing. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for understanding the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TDDFT) is a leading computational method for investigating the properties of electronic excited states. It has been extensively applied to this compound derivatives to understand their photophysical behavior, especially the ESIPT phenomenon. mdpi.com

Theoretical studies on 1-hydroxy-11H-benzo[b]fluoren-11-one (1-HHBF) and 10-hydroxy-11H-benzo[b]fluoren-11-one (10-HHBF) have used TDDFT to calculate potential energy curves for the proton transfer process in both the ground (S₀) and first singlet excited (S₁) states. researchgate.netnih.govresearchgate.net For instance, calculations at the TD-CAM-B3LYP/6-311+g(2d,2p) level of theory have been used to optimize the geometries of the ground state, excited state, transition state, and the final proton-transferred tautomer. nih.gov These calculations revealed that for both isomers, the intramolecular hydrogen bond is strengthened in the S₁ state, which facilitates the ESIPT process. researchgate.netresearchgate.net

The Gibbs free energy diagrams constructed from these calculations indicate that the ESIPT process should be favorable in both 1-HHBF and 10-HHBF. nih.gov Further analysis of a tert-butyl substituted derivative of 1-HHBF showed that the potential energy barriers for the forward and backward ESIPT are of a similar magnitude (8.0 kcal/mol and 2.7 kcal/mol, respectively), suggesting that a rapid equilibrium can be established between the normal and tautomer excited states. core.ac.uk

TDDFT calculations also help in interpreting experimental spectra by simulating absorption and fluorescence spectra for the different species (enol and keto forms). mdpi.comresearchgate.net The calculated electron-hole distributions for the excited enol and keto forms of 1-HHBF and 10-HHBF provide insights into the charge transfer characteristics that drive the proton transfer and influence the subsequent photophysical events, such as the spin-orbit coupling that leads to fluorescence quenching in 10-HHBF. rsc.org

CompoundMethodBasis SetCalculated PropertyFindingReference
1-HHBF & 10-HHBFTD-CAM-B3LYP6-311+g(2d,2p)Potential Energy CurvesESIPT is favorable in both isomers. nih.gov
8-tert-butyl-1-HHBFTD-DFT/B3LYP6-31G**ESIPT Energy BarriersForward: 8.0 kcal/mol, Backward: 2.7 kcal/mol. core.ac.uk
1-HHBF & 10-HHBFTDDFT-Electron-hole distributionsReveals charge transfer characteristics influencing ESIPT and ISC. rsc.org
1-HHBFTDDFT-Excited State DynamicsIntramolecular hydrogen bond is strengthened in the S1 state. researchgate.net

Computational Analysis of Molecular Stability and Reactivity

The stability and reactivity of this compound are dictated by its molecular structure. Its polycyclic aromatic framework, featuring a fused ring system, contributes significantly to its chemical stability. This extended π-electron system is a key feature of its structure.

Computational analyses, particularly using DFT, have been employed to investigate the relative stabilities of its derivatives. For example, in the study of hydroxylated analogues, the stability of the excited-state tautomer is a critical factor in determining the photophysical outcome. researchgate.netnih.gov It has been suggested that the lower stability of the excited state tautomer in 10-HHBF, compared to 1-HHBF, is one reason for its different fluorescence behavior. researchgate.net The planar configuration of the molecule allows for significant π–π stacking interactions, which are important in the solid state and influence its material properties. The reactivity of the molecule is centered on the ketone functional group, which is susceptible to nucleophilic attack, and the aromatic rings, which can undergo electrophilic substitution.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely documented, the technique is broadly applied to polycyclic aromatic compounds (PACs) to understand their behavior in various environments. ualberta.caacs.orgresearchgate.nettandfonline.comrsc.org

MD simulations of PACs often investigate their adsorption, aggregation, and transport properties. For instance, simulations have been used to probe the adsorption of PACs from organic solvents onto water droplets, revealing how they form stacked aggregates at the interface. ualberta.caacs.org Other studies use MD to understand the solubility of PACs in supercritical water, which is relevant for processes like hydrothermal gasification. researchgate.net These simulations show that lighter PACs dissolve readily, while heavier ones tend to aggregate. researchgate.net The methodology involves placing the molecule(s) of interest in a simulated environment (e.g., a box of water or solvent molecules) and solving Newton's equations of motion for the system, allowing researchers to observe the dynamic evolution of intermolecular interactions and structural conformations. acs.orgrsc.org Such studies provide molecular-level insights that are often inaccessible through experimental means alone.

Fukui Function and Hirshfeld Surface Analysis

Fukui Function: The Fukui function is a concept within Density Functional Theory that helps predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comauburn.edu It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com While specific Fukui function analyses for this compound are not readily available in the literature, the methodology would involve calculating the electron densities of the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) species using the same molecular geometry. scm.com The regions where the function f+ (for nucleophilic attack) is large are susceptible to attack by nucleophiles, while large values of f- (for electrophilic attack) indicate sites prone to electrophilic attack. This analysis could pinpoint the most reactive carbon or oxygen atoms in the this compound structure.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ias.ac.inrsc.org It partitions the crystal space into regions where the electron distribution of a given molecule dominates. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For the related compound 1-hydroxy-11H-benzo[b]fluoren-11-one, a crystal structure has been determined, which is a prerequisite for this analysis. nih.gov The analysis of its crystal packing reveals that in addition to an intramolecular O—H⋯O hydrogen bond, the molecules are linked into dimers by pairs of weak C—H⋯O hydrogen bonds. nih.gov Furthermore, π–π stacking interactions are observed, with a centroid-centroid distance of 3.7846 Å. nih.gov

Analysis TypeKey ConceptInformation GainedPotential Application to this compound
Fukui Function Change in electron density upon electron addition/removal.Predicts sites for nucleophilic, electrophilic, and radical attack.Identification of the most reactive atoms in the molecule.
Hirshfeld Surface Partitioning of crystal space based on molecular electron distribution.Visualizes and quantifies intermolecular interactions (e.g., H-bonds, π-stacking).Detailed analysis of the crystal packing and intermolecular forces.

Applications and Functionalization of 11h Benzo B Fluoren 11 One in Materials Science and Medicinal Chemistry

Applications in Organic Optoelectronics

The distinct electronic and optical characteristics of 11H-benzo[b]fluoren-11-one and its derivatives make them prime candidates for use in organic optoelectronic devices.

This compound is recognized as a dual-state organic fluorophore. vulcanchem.comscispace.com20.198.91 This characteristic means it can exhibit different fluorescence properties depending on its environment or molecular state. This dual nature is a key aspect of its utility in various applications. vulcanchem.com For instance, some derivatives of this compound that possess an intramolecular hydrogen bond can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence. researchgate.net However, subtle structural changes, such as the position of a hydroxyl group, can frustrate this process, resulting in single-fluorescence properties. researchgate.net This tunability is crucial for designing molecules with specific emission characteristics.

The fluorescent properties of this compound have led to its investigation for use in organic light-emitting diodes (OLEDs). vulcanchem.comcymitquimica.com Its derivatives are considered valuable for developing advanced materials for these devices. Modifications to the core structure, such as the introduction of a tert-butyl group, can enhance its photophysical properties, making it suitable for applications like white-light-emitting OLEDs. The ability to serve as a non-doped emitter in fluorescent OLEDs is a significant area of research for ESIPT-capable molecules derived from this compound. researchgate.netnauka.gov.pl

The inherent fluorescence of this compound makes it a candidate for use as a fluorescent probe and for bioimaging applications. vulcanchem.comcymitquimica.comsolubilityofthings.com Its photophysical behavior is central to its utility in these areas. solubilityofthings.com As a dual-state organic fluorophore, it possesses unique properties suitable for bioimaging. Some derivatives exhibit near-infrared (NIR) emission, which is advantageous for biological samples as it minimizes photodamage and allows for deeper tissue penetration. The development of derivatives as fluorescent probes for detecting specific analytes, such as metal ions, is an active area of research.

The applications of this compound extend to organic photovoltaics (OPVs) and sensors. solubilityofthings.com The ability to tune its electronic properties through chemical substitution allows for enhanced performance in these technologies. Its derivatives have been investigated for their potential in fluorescence-based sensors.

Fluorescent Probes and Bioimaging

Functionalization for Enhanced Photophysical Properties

To optimize this compound for specific applications, researchers employ various functionalization strategies to enhance its photophysical properties, particularly in the solid state.

A common challenge with many organic fluorophores is the quenching of fluorescence in the solid state due to aggregation-caused quenching (ACQ). However, some derivatives of this compound exhibit aggregation-induced emission (AIE), where the emission is enhanced in the aggregated state. acs.orgacs.org This phenomenon is highly desirable for solid-state lighting and sensing applications.

Strategies to preserve and enhance emission in the solid state often involve modifying the molecular structure to control intermolecular interactions. For example, introducing bulky substituents can prevent close π–π stacking, which is often responsible for fluorescence quenching. The table below summarizes the photophysical properties of selected this compound derivatives.

Compound/DerivativeKey FeatureApplication FocusPhotophysical PropertyReference
1-Hydroxy-11H-benzo[b]fluoren-11-oneIntramolecular hydrogen bondOLEDs, SensorsExhibits Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.net
8-tert-Butyl-1-hydroxy-11H-benzo[b]fluoren-11-oneBulky tert-butyl groupWhite-light-emitting OLEDsIncreased quantum yield (Φ = 0.45) and thermal stability (>300°C)
10-Hydroxy-11H-benzo[b]fluoren-11-oneIsomer of 1-hydroxy derivativeFundamental photophysicsFrustrated ESIPT, single fluorescence researchgate.net

These strategies highlight the versatility of the this compound scaffold in developing advanced functional materials with tailored photophysical properties for a range of optoelectronic and sensing applications.

Design of Aggregation-Induced Emission (AIE) Active Materials

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, limiting their real-world applications, this compound derivatives have been explored for their potential in creating materials with aggregation-induced emission (AIE) characteristics. acs.org AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org

Research into a 3-Hydroxy-11H-benzo[b]fluoren-11-one derivative demonstrated this AIE behavior. ncl.edu.tw In a study, this compound and its derivatives showed maximum fluorescence enhancement at a water content of approximately 10%, with fluorescence quenching beginning as the water content reached 20%. ncl.edu.tw This property, where fluorescence intensity changes with the degree of aggregation, makes these materials promising for various applications. The linear relationship between fluorescence intensity and water content between 0% and 0.5% suggests its potential use in detecting micro-amounts of water, with a detection limit of 0.00507% (57.10 ppm). ncl.edu.tw

Molecules based on an excited-state intramolecular proton transfer (ESIPT) mechanism, such as derivatives of 1-hydroxy-11H-benzo[b]fluoren-11-one, are also of interest for developing AIE materials. acs.orgresearchgate.net These materials exhibit environment-sensitive fluorescence and large Stokes shifts, making them suitable for molecular sensors and switches. acs.org

Role as a Core Structure in Biologically Active Compounds

The benzofluorene core is a key structural motif in a variety of biologically active molecules, including several antibiotics. sci-hub.stresearchgate.net The inherent properties of the this compound skeleton make it an attractive starting point for the synthesis of new therapeutic agents.

The benzo[b]fluorene framework is the central structural element in a class of antibiotics that includes notable examples like kinamycin C, stealthin C, prekinamycin, and kinafluorenone. researchgate.net These natural products have garnered significant interest due to their potent biological activities. The shared benzo[b]fluorenone core in these antibiotics underscores the importance of this chemical scaffold in the design of new antibacterial agents. researchgate.net The development of synthetic routes to the common benzo[b]fluorenone precursor is a critical step in accessing these complex natural products and their analogs for further biological evaluation. researchgate.net

The this compound structure serves as a versatile template for creating a diverse range of organic molecules with potential biological applications. sci-hub.st For instance, derivatives of benzo[b]fluoren-11-one have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Furthermore, the photophysical properties of these compounds are being harnessed for bioimaging. As dual-state organic fluorophores, they can exhibit near-infrared (NIR) emission, which allows for deeper tissue penetration and minimal photodamage to biological samples. The excited-state intramolecular proton transfer (ESIPT) process is a key mechanism governing their photophysical behavior, influencing their fluorescence and potential as imaging agents. researchgate.net

Relationship to Benzofluorene Antibiotics

Use as a Chemical Building Block in Organic Synthesis

This compound is a valuable precursor and intermediate in the synthesis of more complex molecular architectures for a range of applications. vulcanchem.com Its tetracyclic structure provides a rigid and functionalizable platform for constructing intricate organic molecules. vulcanchem.com

The reactivity of the ketone group and the aromatic rings of this compound allows for a variety of chemical transformations. It can undergo oxidation, reduction, and substitution reactions to yield a wide array of derivatives. For example, new synthetic pathways have been developed to produce 11H-benzo[b]fluoren-11-ols from benzoenyne–allenes, which can be seen as derivatives of this compound. acs.orgresearchgate.net These reactions often proceed through complex mechanisms involving biradical intermediates and cyclization reactions. acs.orgresearchgate.net The ability to functionalize the core structure at various positions enables the synthesis of tailored molecules with specific properties. sci-hub.stvulcanchem.com

The planar structure of this compound facilitates π-π stacking interactions, a key feature for its application in advanced materials. This property is particularly relevant in the development of organic electronics. The compound and its derivatives are considered valuable intermediates for creating organic light-emitting diodes (OLEDs) and other optoelectronic materials. cymitquimica.combldpharm.com By modifying the core structure, for instance, through the introduction of substituents like a tert-butyl group, the thermal stability and quantum yield of the resulting materials can be enhanced, making them more suitable for OLED applications. The versatility of this compound as a building block allows for the synthesis of a wide range of functionally enriched benzo[b]fluorenones with potential applications in materials science. researchgate.net

Toxicological and Environmental Considerations of Polycyclic Aromatic Hydrocarbons Including 11h Benzo B Fluoren 11 One

General Concerns Related to Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. nih.gov They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, wood, and gasoline. nih.govpjoes.com Their inherent chemical structure, characterized by heterocyclic aromatic rings, makes them hydrophobic, thermostable, and resistant to degradation, leading to their persistence in the environment. nih.gov

Due to their recalcitrant nature, PAHs can accumulate in various environmental compartments, including the soil, water, and atmosphere. nih.govnih.gov Soil and sediments often act as the primary sinks for these compounds due to their high hydrophobicity and low solubility in water. nih.gov From these environmental reservoirs, PAHs can enter the food chain, leading to bioaccumulation in organisms and posing a risk to human health. nih.gov

Human exposure to PAHs can occur through several pathways, including the inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or products. cdnsciencepub.com Occupational exposures are a significant concern for workers in industries such as coal mining, asphalt (B605645) production, and aluminum smelting. pjoes.comcdnsciencepub.com

The toxicological effects of PAHs are a major concern for human health. nih.govcdnsciencepub.com Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. nih.govcdnsciencepub.com The International Agency for Research on Cancer (IARC) has classified several PAHs into groups based on their carcinogenic potential to humans. nih.gov For instance, benzo[a]pyrene (B130552) is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.gov The toxicity of PAHs can vary depending on their molecular weight; low-molecular-weight PAHs (2-3 rings) tend to exhibit acute toxicity, while high-molecular-weight PAHs (4-7 rings) are more associated with carcinogenic and mutagenic effects. cdnsciencepub.com Chronic exposure to PAHs has been linked to various health problems, including respiratory diseases, cardiovascular issues, and suppression of the immune system. cdnsciencepub.com

Table 1: Health Concerns Associated with Polycyclic Aromatic Hydrocarbons (PAHs)

Health ConcernDescriptionKey Findings/Impacts
Carcinogenicity The ability to cause cancer.Several PAHs are classified as known, probable, or possible human carcinogens by the IARC. nih.gov Long-term exposure is linked to lung, skin, and bladder cancers. cdnsciencepub.comavantorsciences.com
Mutagenicity The ability to induce genetic mutations.PAHs can form reactive metabolites that bind to DNA, leading to mutations that can initiate cancer. cdnsciencepub.com
Teratogenicity The ability to cause birth defects.Exposure during pregnancy has been associated with congenital disabilities and reduced birth weight in animal studies. cdnsciencepub.com
Immunotoxicity The ability to harm the immune system.Chronic exposure can lead to a weakened immune system, increasing susceptibility to infections. cdnsciencepub.com
Developmental Toxicity The ability to interfere with normal development.Developmental exposure is linked to adverse effects in early and later life stages. nih.gov
Cardiovascular Effects The ability to harm the heart and blood vessels.Long-term exposure has been associated with an increased risk of cardiovascular diseases. cdnsciencepub.com
Respiratory Effects The ability to harm the respiratory system.Inhalation of PAHs can lead to lung damage and breathing problems. pjoes.com

Environmental Fate and Transport of Fluorenone Compounds

The environmental fate and transport of chemical compounds describe their behavior and movement within and between different environmental media, such as air, water, and soil. researchgate.netitrcweb.org For fluorenone compounds, which are oxygenated PAHs, their environmental persistence and mobility are influenced by their physical and chemical properties, including their low water solubility. mdpi.comfishersci.com

Fluorenone, specifically 9-fluorenone (B1672902), is a significant environmental intermediate in the degradation of its parent compound, fluorene (B118485). pjoes.comnih.gov The transformation of fluorene to 9-fluorenone can occur through both biotic and abiotic processes.

Biodegradation: Microbial degradation is a primary pathway for the removal of PAHs from the environment. cdnsciencepub.com Various bacterial and fungal strains have been shown to degrade fluorene. pjoes.comnih.gov A common metabolic pathway involves the initial oxidation of fluorene at the C-9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.govcsic.es Some microorganisms can further degrade 9-fluorenone through dioxygenase enzymes, leading to the opening of the five-membered ring and subsequent breakdown into less complex molecules like phthalic acid. nih.govcdnsciencepub.com However, in some cases, 9-fluorenone can accumulate as a dead-end metabolite. csic.es

Photodegradation: In the presence of sunlight, fluorene in aqueous solutions can undergo photodegradation. nih.gov This process can lead to the formation of several photoproducts, with 9-fluorenone and 9-hydroxyfluorene being identified as major products. researchgate.netpjoes.com The photodegradation pathway can also generate other derivatives, including hydroxylated fluorenones. nih.gov It is noteworthy that some of these degradation products may exhibit higher toxicity than the parent compound. nih.gov

Transport: The transport of fluorenone compounds in the environment is largely governed by their physical properties. Due to their low water solubility, they are not likely to be highly mobile in aqueous environments and may adsorb to soil and sediment particles. fishersci.comthermofisher.com However, their presence in atmospheric particulate matter indicates that they can be transported over distances in the air. aaqr.org For instance, 11H-benzo[b]fluoren-11-one has been detected in urban aerosol samples, suggesting its release from combustion sources and subsequent atmospheric transport. aaqr.org The low water solubility of compounds like 9-fluorenone presents a challenge for their removal from contaminated soils. mdpi.com

Table 2: Environmental Degradation of Fluorene to Fluorenone

Degradation ProcessDescriptionKey Intermediates/Products
Biodegradation Microbial breakdown of fluorene by bacteria and fungi.9-fluorenol, 9-fluorenone, phthalic acid. nih.govcsic.es
Photodegradation Breakdown of fluorene in the presence of light.9-fluorenone, 9-hydroxyfluorene, hydroxylated fluorenones. nih.govresearchgate.netpjoes.com

Strategies for Safe Handling and Mitigation of Risks

Given the potential health risks associated with PAHs, including compounds like This compound , implementing strategies for safe handling and risk mitigation is crucial, particularly in occupational settings. pjoes.comnih.gov These strategies focus on minimizing worker exposure through a hierarchy of controls.

Engineering Controls: The most effective way to control exposure is to implement engineering solutions that contain or remove the hazard at its source. pjoes.com This can include:

Local Exhaust Ventilation (LEV) Systems: These systems capture fumes, dust, and vapors at the point of generation, preventing them from entering the breathing zone of workers. pjoes.com

Enclosure of Processes: Isolating processes that generate PAHs can significantly reduce the potential for exposure.

Administrative Controls: These controls involve changes in work practices and policies to reduce the duration, frequency, and intensity of exposure. Examples include:

Workplace Monitoring: Regularly monitoring the air for PAH concentrations to ensure they remain below established occupational exposure limits. nih.gov

Health Surveillance: Implementing a health monitoring program for workers who may be significantly exposed to PAHs. avantorsciences.com This can include regular medical examinations and biological monitoring, such as measuring PAH metabolites in urine. avantorsciences.com

Worker Training: Educating workers about the hazards of PAHs, safe work practices, and the proper use of personal protective equipment.

Personal Protective Equipment (PPE): When engineering and administrative controls are not sufficient to reduce exposure to safe levels, PPE should be used. cdnsciencepub.comnih.gov This includes:

Respiratory Protection: Using appropriate respirators to prevent the inhalation of PAH-containing dust and fumes. nih.gov

Skin Protection: Wearing chemical-resistant gloves and protective clothing to prevent dermal contact. echemi.com

Eye Protection: Using safety glasses or goggles to protect the eyes from splashes or airborne particles. echemi.com

General Hygiene Practices: Good personal hygiene practices are essential to prevent the ingestion of and dermal exposure to PAHs. avantorsciences.com Workers should be encouraged to:

Wash their hands thoroughly with soap and water before eating, drinking, or smoking.

Avoid eating or smoking in areas where PAHs are handled or processed.

Remove contaminated work clothing before leaving the worksite.

Table 3: Safe Handling and Risk Mitigation Strategies for PAHs

StrategyDescriptionExamples
Engineering Controls Modifying the work environment to reduce exposure at the source.Local exhaust ventilation, process enclosure. pjoes.com
Administrative Controls Changing work practices and policies to limit exposure.Air monitoring, health surveillance, worker training. avantorsciences.comnih.gov
Personal Protective Equipment (PPE) Equipment worn by workers to protect against hazards.Respirators, chemical-resistant gloves, safety glasses. nih.govechemi.com
Hygiene Practices Personal habits to reduce exposure.Hand washing, prohibiting eating in work areas, changing out of contaminated clothing. avantorsciences.com

Conclusion and Outlook

Summary of Key Research Advancements on 11H-benzo[b]fluoren-11-one

Research on this compound, a polycyclic aromatic ketone, has yielded significant advancements in both its synthesis and application. A notable development is the creation of a simple, economically viable, and scalable method for its synthesis starting from ortho-phthalaldehyde (OPA) in DMSO. tandfonline.comtandfonline.com This cascade reaction is characterized by its high atom economy and short reaction time, making the compound more accessible for research. tandfonline.comtandfonline.com Another synthetic approach involves a metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. mjcce.org.mk

The unique photophysical properties of this compound and its derivatives have been a central focus of recent studies. vulcanchem.com The compound is recognized as a dual-state organic fluorophore, retaining its fluorescence in both dilute solutions and the solid, aggregated state. tandfonline.comtandfonline.com This characteristic is particularly valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and for bioimaging. vulcanchem.com Derivatives of this compound have been specifically designed to fine-tune these properties. For instance, the introduction of a tert-butyl group can enhance thermal stability and quantum yield in OLED applications. Furthermore, studies have explored the excited-state intramolecular proton transfer (ESIPT) mechanism in hydroxylated derivatives, which is crucial for their fluorescence properties. researchgate.net

In the realm of chemical reactivity, this compound serves as a versatile precursor for synthesizing more complex organic molecules due to its tetracyclic structure. vulcanchem.com Its ketone group and extended aromatic system allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions. vulcanchem.com The planar structure of the molecule also facilitates π-π stacking interactions, a key factor in its solid-state applications.

Unresolved Challenges and Open Questions

Despite the progress, several challenges and questions remain in the study of this compound. A primary challenge lies in achieving more efficient and environmentally benign synthetic routes. While recent methods have improved scalability and atom economy, the development of even more sustainable syntheses using greener solvents and catalysts is an ongoing pursuit.

A significant open question revolves around the precise control and prediction of the photophysical properties of its derivatives. While it is known that substitutions can tune these properties, a comprehensive understanding of the structure-property relationships is still needed. For example, the subtle structural changes between isomers like 10-hydroxy-11H-benzo[b]fluoren-11-one and 1-hydroxy-11H-benzo[b]fluoren-11-one lead to significant differences in their fluorescence behavior, and the underlying principles are not fully elucidated. researchgate.net

Furthermore, the full scope of its potential applications is yet to be realized. While its use in OLEDs and bioimaging is promising, further research is required to optimize its performance and explore its utility in other areas of materials science and organic electronics. The long-term stability and degradation pathways of this compound-based materials also require more thorough investigation to ensure their viability in practical devices.

Future Research Directions and Potential Innovations

Future research on this compound is poised to move in several exciting directions. A key area will be the continued development of novel synthetic methodologies. This includes exploring one-pot syntheses and catalytic systems to further improve efficiency and reduce environmental impact. mjcce.org.mk The use of computational modeling to predict reaction outcomes and design new synthetic pathways will likely play a more significant role.

In materials science, the focus will be on designing and synthesizing new derivatives with tailored optoelectronic properties. vulcanchem.com This could lead to innovations in OLED technology, such as the development of single-molecule white-light emitters. researchgate.net Research into the self-assembly properties of these molecules, driven by π-π stacking and hydrogen bonding, could open up new avenues for creating functional organic nanomaterials.

Another promising direction is the exploration of its applications in sensing and diagnostics. The fluorescent properties of this compound and its derivatives could be harnessed to create sensitive and selective chemical sensors or biological probes. cymitquimica.com Investigating the interactions of these compounds with various analytes could lead to the development of novel detection platforms.

Broader Impact of this compound Research on Chemical Science

The study of this compound has a broader impact on the field of chemical science that extends beyond the compound itself. The development of novel synthetic strategies, such as the cascade reaction from ortho-phthalaldehyde, contributes to the larger toolbox of synthetic organic chemistry, offering new methods for constructing complex polycyclic aromatic systems. tandfonline.comtandfonline.com

Research into the photophysical properties of this compound and its derivatives provides fundamental insights into structure-property relationships in fluorescent materials. researchgate.net This knowledge is crucial for the rational design of new organic materials with desired optical and electronic characteristics, impacting fields from materials science to molecular electronics.

Furthermore, the investigation of its reactivity and potential as a building block in organic synthesis stimulates the discovery of new chemical transformations and molecular architectures. vulcanchem.com The exploration of this and related polycyclic aromatic compounds continues to push the boundaries of our understanding of chemical bonding, molecular interactions, and reactivity in complex organic systems.

Q & A

Q. What are the established synthetic routes for 11H-benzo[b]fluoren-11-one, and what factors influence yield?

A five-step synthesis starting from dibenzylmalonic acid has been optimized, with the key step being a zinc-mediated rearrangement of 3,3′-dibromo-2,2′-spirobiindan-1,1′-dione. Metal selection (e.g., Zn) and activation are critical, achieving a 52% yield for 10-hydroxy-11H-benzo[b]fluoren-11-one. Structural confirmation involves spectroscopic methods (NMR, IR) and methylation reactions to known derivatives .

Q. How is this compound characterized experimentally?

The compound is a pale yellow solid with a melting point of 141–142°C. Its structure is validated by 1H^1H NMR (δ 8.20–7.30 ppm for aromatic protons) and 13C^{13}C NMR (δ 190–110 ppm, including a ketone carbonyl at ~190 ppm). These data align with synthetic intermediates and derivatives reported in the literature .

Q. What are the key identifiers and safety considerations for handling this compound?

The CAS number is 3074-3-1, with the molecular formula C17H10OC_{17}H_{10}O. Safety data sheets indicate hazards (H302, H315, H319, H335) related to toxicity and irritation. Proper handling requires inert atmosphere storage (2–8°C) and precautions against inhalation or contact .

Advanced Research Questions

Q. How are this compound derivatives designed for biological activity studies, such as topoisomerase inhibition?

Derivatives are synthesized via nucleophilic substitution or coupling reactions in DMSO, using amines (e.g., morpholine, ethanolamine) or heterocycles. For example, 14-(N,N-dimethylaminomethyl)-substituted derivatives are purified via silica gel chromatography and characterized by ESIMS (m/zm/z 386–466) and 1H^1H NMR. Biological evaluation focuses on substituent effects on cytotoxicity and enzyme inhibition .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

In-situ derivatization thermal desorption (IDTD) GC-TOFMS shows 11% higher concentrations compared to solvent extraction (SE), likely due to incomplete SE recovery or thermal degradation artifacts. Precision is lower for oxidized PAHs, necessitating isotope-labeled internal standards for calibration .

Q. How do reaction pathways diverge in the synthesis of benzo[b]fluorene-based heterocycles?

Schmidt reactions on this compound yield isomeric lactams (benzo[b]- and [j]phenanthridinones), while Pd-catalyzed [3+2] cycloadditions with arynes produce 11-(diarylmethylene)-11H-benzo[b]fluorenes. Mechanistic studies highlight steric and electronic control, such as radical-radical coupling in biradical intermediates .

Methodological Considerations

  • Synthetic Optimization : Prioritize metal catalysts (Zn, Pd) for regioselective rearrangements or cross-couplings .
  • Analytical Validation : Cross-validate IDTD and SE methods for environmental samples to mitigate matrix effects .
  • Biological Screening : Use structure-activity relationship (SAR) models to guide substituent selection in derivative synthesis, focusing on electron-donating groups for enhanced bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.